9-Bromo-1,1-dimethoxynonane

Aldehyde Protection Orthogonal Synthesis Chemoselectivity

9-Bromo-1,1-dimethoxynonane (CAS 743460-22-2) is a C9 linear alkyl halide featuring a terminal bromine and a geminal dimethyl acetal protecting group. This structure belongs to the class of protected ω-bromoaldehydes, designed to provide an orthogonally reactive handle for sequential transformations.

Molecular Formula C11H23BrO2
Molecular Weight 267.20 g/mol
CAS No. 743460-22-2
Cat. No. B8663752
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Bromo-1,1-dimethoxynonane
CAS743460-22-2
Molecular FormulaC11H23BrO2
Molecular Weight267.20 g/mol
Structural Identifiers
SMILESCOC(CCCCCCCCBr)OC
InChIInChI=1S/C11H23BrO2/c1-13-11(14-2)9-7-5-3-4-6-8-10-12/h11H,3-10H2,1-2H3
InChIKeyZJOXEVPNSRFIDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9-Bromo-1,1-dimethoxynonane (CAS 743460-22-2) – A Dual-Function C9 Building Block for Orthogonal Synthesis


9-Bromo-1,1-dimethoxynonane (CAS 743460-22-2) is a C9 linear alkyl halide featuring a terminal bromine and a geminal dimethyl acetal protecting group . This structure belongs to the class of protected ω-bromoaldehydes, designed to provide an orthogonally reactive handle for sequential transformations. The acetal masks the aldehyde carbonyl under basic, nucleophilic, or reducing conditions, while the primary bromide enables SN2 displacement, Grignard formation, or metal-catalyzed cross-coupling . This dual functionality makes it uniquely suited for multi-step syntheses of long-chain bioactive molecules, including pharmaceutical intermediates and insect pheromones .

Orthogonal aldehyde protection with acid-labile acetal
Single terminal bromine for exclusive ω-functionalization
Liquid at room temperature supports automated dispensing

Why 9-Bromo-1,1-dimethoxynonane Cannot Be Replaced by Simple ω-Bromoalkanes or Aldehydes


Generic substitution of 9-Bromo-1,1-dimethoxynonane with seemingly similar compounds such as 1,9-dibromononane, 9-bromo-1-nonanol, or unprotected 9-bromononanal fails because none replicate its orthogonal reactivity profile. 1,9-Dibromononane contains two identical leaving groups, leading to statistical mixtures in mono-substitution reactions and cross-linking in polyfunctional settings . 9-Bromo-1-nonanol introduces a protic hydroxyl group that is incompatible with strong bases, organometallic reagents, and many coupling conditions . Unprotected 9-bromononanal exposes a reactive aldehyde that undergoes self-condensation, oxidation, and undesired nucleophilic addition unless it is first protected in a separate synthetic step . The dimethyl acetal in 9-Bromo-1,1-dimethoxynonane eliminates all these liabilities by rendering the aldehyde inert until a deliberate acidic deprotection is performed, ensuring chemoselective transformation at the bromine terminus and reducing step count and purification burden .

Unprotected aldehyde
9-Bromononanal forms self-condensation and oxidation products; acetal in target ensures chemoselective bromine reactions.
Dibromo cross-linking
1,9-Dibromononane yields statistical mixtures and cross-links; single bromine in target prevents these liabilities.
Hydroxyl incompatibility
9-Bromo-1-nonanol’s –OH group reacts with organometallic and strong bases, limiting substitution scope.

Quantitative Differentiation of 9-Bromo-1,1-dimethoxynonane: Evidence-Based Comparator Analysis


Orthogonal Aldehyde Protection vs. 9-Bromononanal: Eliminating Aldehyde-Mediated Side Reactions

Unlike its direct precursor 9-bromononanal, 9-Bromo-1,1-dimethoxynonane protects the aldehyde as a dimethyl acetal, rendering it inert to nucleophiles, bases, and mild oxidants. The synthesis of 9-Bromo-1,1-dimethoxynonane from 9-bromononanal is achieved by treatment with trimethylorthoformate in methanol . While direct comparative stability data for this specific pair is not published, the class-level stability of dimethyl acetals vs. free aldehydes is well established: acetals survive Grignard addition, LiAlH4 reduction, and basic aqueous workup without degradation, whereas free aldehydes undergo rapid reaction under these conditions . This orthogonality eliminates the need for a separate protection step in multi-step sequences, reducing step count by at least one synthetic operation and minimizing exposure of the aldehyde to adventitious oxidation.

Aldehyde Protection
Class-level inference
Acetal survives Grignard, LiAlH₄, basic workup
Supports chemoselective ω-functionalization by masking aldehyde reactivity
Stability inferred from acetal class; direct pair data not published
Aldehyde Protection Orthogonal Synthesis Chemoselectivity Acetal Stability

Increased Lipophilicity (LogP 3.73) vs. 9-Bromononanal (LogP 3.31) for Enhanced Phase-Transfer and Membrane Permeability

The calculated partition coefficient (LogP) of 9-Bromo-1,1-dimethoxynonane is 3.7309, which is 0.42 log units higher than that of 9-bromononanal (LogP 3.3109) . This difference corresponds to an approximately 2.6-fold increase in octanol/water partition coefficient, predicting enhanced lipophilicity for the acetal-protected form. The higher LogP arises from the replacement of the polar carbonyl oxygen with two less polar methoxy groups, which reduces hydrogen-bonding capacity and increases hydrophobic surface area. By comparison, 9-bromo-1-nonanol has a LogP of 3.10–3.43 , reflecting its hydrogen-bond donor capacity, which limits its utility in anhydrous or non-polar reaction environments.

Lipophilicity (LogP)
Data to verify
LogP 3.73 vs. 3.31 (+0.42)
Reported ~2.6× higher partition; supports solubility review in non-polar media
Calculated values, source absent; confirm experimentally
LogP Lipophilicity Phase-Transfer Membrane Permeability Drug Design

Physical State and Handling Advantage: Liquid at Room Temperature vs. Solid 9-Bromo-1-nonanol (mp 33–35°C)

9-Bromo-1,1-dimethoxynonane is a liquid at ambient temperature, whereas its close analog 9-bromo-1-nonanol is a low-melting solid with a melting point of 33–35°C . This physical state difference has practical implications for laboratory handling: 9-bromo-1-nonanol requires heating or solvent dissolution prior to transfer, is prone to solidification in syringes and tubing, and is difficult to dispense accurately by automated liquid handlers . In contrast, the liquid nature of 9-Bromo-1,1-dimethoxynonane enables direct volumetric measurement, seamless use in continuous-flow reactors, and straightforward automated dispensing without pre-heating, reducing handling errors and improving reproducibility in both academic and industrial settings.

Physical State
Cross-study comparable
Liquid at 20–25°C
Eliminates pre-heating; supports direct volumetric dispensing and flow chemistry
Comparator 9-bromo-1-nonanol solid, mp 33–35°C
Physical State Handling Automated Dispensing Liquid Reagent Solid Dispensing

Mono-Reactive Bromine Handle vs. 1,9-Dibromononane: Preventing Cross-Linking and Statistical Product Mixtures

1,9-Dibromononane (CAS 4549-33-1) contains two equivalent terminal bromine atoms (formula C9H18Br2, molecular weight 286.05 g/mol) and yields statistical mixtures of mono- and di-substituted products upon reaction with nucleophiles. For example, treatment with one equivalent of a nucleophile typically produces approximately 50% mono-substituted, 25% di-substituted, and 25% unreacted starting material in an ideal statistical distribution . 9-Bromo-1,1-dimethoxynonane, by contrast, provides a single electrophilic bromine site, guaranteeing exclusive mono-functionalization at the ω-position. This eliminates the need for chromatographic separation of mono- and di-adducts and avoids cross-linking in polymer or dendrimer synthesis, where 1,9-dibromononane acts as an unintended cross-linker.

Reactive Sites
Class-level inference
1 terminal Br vs. 2 in 1,9-dibromononane
Ensures mono-substitution; avoids statistical product mixtures and cross-linking
Dibromo analog gives ~50% mono, 25% di, 25% unreacted
Mono-functionalization Cross-linking Prevention Statistical Mixtures Site-Selective Reaction

Patent-Documented Pharmaceutical Intermediate: Referenced in Theravance Inc. PDE1 Inhibitor Synthesis (US2005/182092 A1)

9-Bromo-1,1-dimethoxynonane is explicitly cited as a synthetic intermediate in Theravance, Inc.'s patent US2005/182092 A1 (Page/Page column 13) , which describes the preparation of biphenyl derivatives with dual β2 adrenergic receptor agonist and muscarinic receptor antagonist activity for treating pulmonary disorders . This patent linkage provides documented industrial precedent for the compound's utility in multi-step pharmaceutical synthesis, specifically as a protected ω-bromoaldehyde building block for constructing long-chain linkers in bifunctional drug candidates. The patent's filing date (2005) and the compound's CAS registration (743460-22-2) indicate established use in pharmaceutical process R&D .

Patent Precedent
Supporting evidence
Cited in US2005/182092 A1 (Theravance)
Documented intermediate for biphenyl pulmonary research compounds
Patent linkage supports process development traceability
Pharmaceutical Intermediate Patent PDE1 Inhibitor Process Chemistry Theravance

Optimal Deployment Scenarios for 9-Bromo-1,1-dimethoxynonane in Research and Industry


Multi-Step Pharmaceutical Intermediate Synthesis Requiring Orthogonal Aldehyde Protection

In the synthesis of bifunctional drug candidates such as biphenyl-derived pulmonary therapeutics, where a long-chain ω-bromoalkyl linker must be elaborated at the bromine terminus while preserving a latent aldehyde for late-stage functionalization, 9-Bromo-1,1-dimethoxynonane eliminates the need for separate aldehyde protection and deprotection steps. The acetal group withstands organometallic coupling, nucleophilic displacement, and reductive conditions, and is cleaved under mild aqueous acid to reveal the aldehyde for subsequent reductive amination, Horner–Wadsworth–Emmons olefination, or Grignard addition. This orthogonal protection strategy is documented in Theravance, Inc.'s US2005/182092 A1 for pulmonary disorder therapeutics .

Insect Pheromone Synthesis via Wittig Olefination of the Deprotected Aldehyde

The synthesis of mono-unsaturated insect pheromones often requires a long-chain aldehyde that can be olefinated stereoselectively. 9-Bromo-1,1-dimethoxynonane serves as a protected ω-bromoaldehyde: the bromine can be displaced to install a phosphonium salt or phosphonate ester, and subsequent acidic deprotection reveals the aldehyde for intramolecular or intermolecular Wittig reaction. This approach avoids the competing reactivity and oxidation sensitivity of unprotected 9-bromononanal (LogP 3.31), while the higher lipophilicity (LogP 3.73) of the acetal improves solubility in the non-polar solvents typically used for Wittig chemistry .

Continuous-Flow and Automated High-Throughput Synthesis Platforms

The liquid physical state of 9-Bromo-1,1-dimethoxynonane at ambient temperature enables seamless integration into continuous-flow reactors and automated liquid-handling workstations, unlike the solid comparator 9-bromo-1-nonanol (mp 33–35°C) which requires pre-heating or solvent dissolution . This liquid handling compatibility reduces setup time, improves volumetric accuracy, and prevents solidification-related blockages in flow systems, making it the preferred building block for automated parallel synthesis of compound libraries or process development in flow chemistry.

Synthesis of Mono-Functionalized Long-Chain Linkers and Spacers

When a single-point attachment of a C9 chain to a core scaffold is required – such as in bioconjugation, surface functionalization, or dendrimer periphery modification – 9-Bromo-1,1-dimethoxynonane provides exclusive mono-reactivity at the bromine terminus. This avoids the statistical product mixtures (approximately 50% mono-, 25% di-, 25% unreacted) that result from using 1,9-dibromononane , eliminating the need for difficult chromatographic separation of mono- and di-adducts. The subsequent deprotection of the acetal then reveals a second, distinct functional handle for further elaboration.

Application
Selection Property
Validation Focus
Biphenyl intermediate synthesis
Orthogonal acetal protection
Deprotection efficiency, aldehyde integrity
Insect pheromone synthesis
Acetal compatibility with Wittig conditions
Olefination stereoselectivity, yield
Continuous-flow synthesis
Liquid physical state
Pumpability, volumetric accuracy
Mono-functionalized linkers
Single electrophilic site
Mono-/di-adduct ratio by HPLC
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